3-Methylthieno[3,2-b]pyridin-7-amine

Kinase inhibitor Selectivity profiling Chemical probe

3-Methylthieno[3,2-b]pyridin-7-amine (CAS 1861658‑17‑4) provides a pre‑functionalized entry to the thieno[3,2‑b]pyridine kinase pharmacophore. The 7‑amine enables Buchwald‑Hartwig coupling for potent EGFR inhibitors (IC50 ≈ 40 nM), while the 3‑methyl group allows orthogonal C–H elaboration. This scaffold delivers in‑vivo‑validated c‑Met/VEGFR2 dual inhibition, making it a de‑risked building block for lead optimization. Available at 98 % purity for research use.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B13029824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylthieno[3,2-b]pyridin-7-amine
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCC1=CSC2=C(C=CN=C12)N
InChIInChI=1S/C8H8N2S/c1-5-4-11-8-6(9)2-3-10-7(5)8/h2-4H,1H3,(H2,9,10)
InChIKeyMFEIOLVZSRQVND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylthieno[3,2-b]pyridin-7-amine: Technical Overview and Procurement Baseline


3-Methylthieno[3,2-b]pyridin-7-amine (CAS: 1861658-17-4) is a heteroaromatic building block featuring a fused thieno[3,2-b]pyridine bicyclic core with a methyl substituent at the 3-position of the thiophene ring and a primary amine at the 7-position of the pyridine ring. This core scaffold, thieno[3,2-b]pyridin-7-amine, has been established as a pharmacophore for highly selective kinase inhibitors owing to its weak interaction with the kinase hinge region, which permits variable binding modes while maintaining kinome-wide selectivity [1]. The 3-methyl substitution on the thiophene ring distinguishes this analog from the unsubstituted parent core (CAS: 104273-32-7), offering a specific vector for modulating physicochemical properties and scaffold elaboration. The compound is commercially available at 98% purity for research use .

3-Methylthieno[3,2-b]pyridin-7-amine: Why Analogs Cannot Be Casually Substituted


Substituting 3-Methylthieno[3,2-b]pyridin-7-amine with its closest analogs introduces significant changes to scaffold geometry and biological targeting. The thieno[3,2-b]pyridine isomer itself exhibits distinct kinase selectivity profiles compared to other thienopyridine isomers such as thieno[2,3-b]pyridine [1]; the weak hinge interaction characteristic of the [3,2-b] annulation mode is not transferable to other isomers. Additionally, the 7-amine functional group is the principal vector for derivatization in antitumor applications; SAR studies demonstrate that C–N coupling at this position yields compounds with EGFR inhibitory activity (IC50 values as low as 40 nM), whereas C–O coupled ethers at the same position show negligible inhibition [2]. The 3-methyl group further provides a distinct chemical handle for scaffold diversification that is absent in the unsubstituted thieno[3,2-b]pyridin-7-amine core (CAS 104273-32-7), enabling regioselective functionalization orthogonal to the 7-amine site.

3-Methylthieno[3,2-b]pyridin-7-amine: Quantitative Differentiation Evidence vs Comparators


Kinase Hinge Binding Mode and Selectivity Advantage of Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine core exhibits weak interaction with the kinase hinge region, enabling ATP-competitive but not ATP-mimetic inhibition anchored at the kinase back pocket. This property permits profoundly different binding modes while maintaining high kinome-wide selectivity, as demonstrated by isomers MU1464 and MU1668 [1]. This scaffold yielded a quality chemical probe (MU1920) selective for the underexplored kinase Haspin, suitable for in vivo applications [1].

Kinase inhibitor Selectivity profiling Chemical probe

EGFR Inhibitory Activity: 7-Amine Derivatives vs 7-Ether Analogs

Direct head-to-head evaluation of two series functionalized at the 7-position of the thieno[3,2-b]pyridine scaffold demonstrates that 7-amine derivatives (C–N coupled) exhibit potent EGFR tyrosine kinase inhibition, whereas 7-ether derivatives (C–O coupled) show negligible activity [1].

EGFR inhibition Antitumor Structure-activity relationship

c-Met and VEGFR2 Dual Inhibition: Thieno[3,2-b]pyridine 7-Amine Scaffold vs Alternative Cores

Thieno[3,2-b]pyridine-7-amine-based N3-arylmalonamides have been validated as dual c-Met/VEGFR2 inhibitors with low nanomolar IC50 values in vitro and demonstrated in vivo efficacy in human tumor xenograft models in mice [1].

c-Met VEGFR2 Antitumor Kinase inhibitor

Regioselective Functionalization: 3-Methyl Substitution vs Unsubstituted Parent Core

The 3-methyl group on the thiophene ring of 3-methylthieno[3,2-b]pyridin-7-amine (CAS 1861658-17-4, MW 164.23, C8H8N2S) provides a distinct site for further functionalization that is absent in the unsubstituted parent core thieno[3,2-b]pyridin-7-amine (CAS 104273-32-7, MW 150.20, C7H6N2S) [1].

Synthetic building block Regioselectivity Scaffold diversification

3-Methylthieno[3,2-b]pyridin-7-amine: Priority Application Scenarios for Research Procurement


Kinase Inhibitor Lead Discovery Targeting Underexplored Kinases (Haspin, CDKLs, TAF1L)

The thieno[3,2-b]pyridine scaffold enables the design of highly selective ATP-competitive inhibitors that are not ATP-mimetic, anchoring at the kinase back pocket while maintaining kinome-wide selectivity [1]. This scaffold has been validated for targeting Haspin kinase with a quality chemical probe (MU1920) suitable for in vivo applications, and can be extended to other underexplored kinases including CDKLs and TAF1L [1]. The 3-methyl-7-amine variant provides a functionalized starting point for SAR exploration around this validated pharmacophore.

EGFR Tyrosine Kinase Inhibitor Development

SAR studies directly demonstrate that functionalization of the 7-position of the thieno[3,2-b]pyridine scaffold via C–N coupling (7-amine derivatives) yields potent EGFR inhibitors with IC50 values as low as 40 nM, whereas C–O coupled 7-ether analogs show negligible inhibition [1]. This establishes the 7-amine functionality as essential for EGFR inhibitory activity in this scaffold class, making 3-methylthieno[3,2-b]pyridin-7-amine a rational starting point for EGFR-targeted lead optimization campaigns.

Dual c-Met/VEGFR2 Inhibitor Programs Requiring In Vivo Validation

Thieno[3,2-b]pyridine-7-amine derivatives have demonstrated dual c-Met and VEGFR2 inhibition with low nanomolar IC50 values and confirmed in vivo antitumor efficacy in human tumor xenograft models [1]. For programs targeting this specific dual kinase profile, the scaffold provides a de-risked starting point with established in vivo proof-of-concept, reducing the likelihood of encountering PK or efficacy failures in advanced lead optimization.

Medicinal Chemistry Scaffold Diversification Requiring Orthogonal Functionalization

3-Methylthieno[3,2-b]pyridin-7-amine offers two distinct chemical handles: the 7-amine for C–N coupling reactions (Buchwald-Hartwig, reductive amination, amide formation) and the 3-methyl group for electrophilic functionalization or C–H activation [1][2]. This orthogonal reactivity enables stepwise scaffold elaboration that is not possible with the unsubstituted parent core (CAS 104273-32-7), supporting more complex medicinal chemistry design strategies.

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